molecular formula C16H16F3N7O2S B2642989 3-methyl-7-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058457-24-1

3-methyl-7-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No. B2642989
CAS RN: 1058457-24-1
M. Wt: 427.41
InChI Key: WBIQAJCGSNYVFQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a sulfonyl group, a piperazine ring, and a triazolopyrimidine ring .


Molecular Structure Analysis

The molecule’s structure is likely to be quite complex due to the presence of multiple rings and functional groups. The piperazine ring, for example, is a six-membered ring with two nitrogen atoms . The triazolopyrimidine is a fused ring system containing three nitrogen atoms .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its various functional groups. For instance, the trifluoromethyl group is known for its high electronegativity, which could make the compound reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of a trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and stability .

Scientific Research Applications

Future Directions

Given the compound’s complex structure and potential biological activity, it could be a subject of future research in medicinal chemistry .

properties

IUPAC Name

3-methyl-7-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N7O2S/c1-24-14-13(22-23-24)15(21-10-20-14)25-6-8-26(9-7-25)29(27,28)12-5-3-2-4-11(12)16(17,18)19/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIQAJCGSNYVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-7-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

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